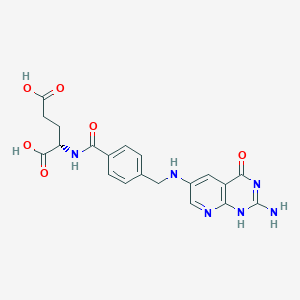
5-Deazaisofolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Deazaisofolic acid exhibits potent antitumor activity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity in Leukemia Cells
A study explored the synthesis of 7-oxo substituted analogues of 5-deaza-5,6,7,8-tetrahydrofolic acid (5-DATHF) and 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF). These analogues were tested against CCRF-CEM leukemia cells, showing no activity with IC(50) higher than 20 microg/mL. This highlighted the absence of activity due to electronic repulsion in the active site, suggesting a specific interaction mechanism of 5-DATHF and DDATHF analogues with leukemia cells (Borrell et al., 2001).
Radical Scavenging Activity of Folates
Research on the radical scavenging activities of folates, including forms like folic acid and 5-methyltetrahydrofolic acid, indicated that these activities are significantly influenced by the pH of the surrounding medium. The study implies that different forms of folates, potentially including 5-deazaisofolic acid, may have varying antioxidant properties under different pH conditions, which could be relevant for understanding the physiological and therapeutic roles of these compounds (Gliszczyńska-Świgło & Muzolf, 2007).
Stability and Microencapsulation of Folate Forms
A study on 5-methyltetrahydrofolic acid's susceptibility to heat and the use of microencapsulation to enhance its stability during extrusion processing offers insights that could be applicable to 5-deazaisofolic acid. The research highlights challenges in fortifying foods with sensitive folate forms and the potential of microencapsulation as a solution to improve stability during processing, which may be relevant for 5-deazaisofolic acid as well (Shrestha et al., 2012).
Bioavailability and Folate Status
A comparison study on the effects of folic acid and 5-methyltetrahydrofolate on human dietary intervention indicated that different forms of folate have varying impacts on folate status and bioavailability. This suggests that the bioavailability and physiological impacts of 5-deazaisofolic acid may also differ from those of other folate forms, which is crucial for understanding its potential in dietary interventions and therapeutic applications (Wright et al., 2010).
Degradation Kinetics Under Different Conditions
Research into the degradation kinetics of 5-methyltetrahydrofolic acid under various processing conditions, including high hydrostatic pressure and temperature, provides a model that could be applicable to understanding the stability and degradation of 5-deazaisofolic acid. These insights are essential for optimizing processing conditions and enhancing the stability of folate compounds in various applications (Verlinde et al., 2009).
Eigenschaften
CAS-Nummer |
130327-67-2 |
|---|---|
Produktname |
5-Deazaisofolic acid |
Molekularformel |
C20H20N6O6 |
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
(2S)-2-[[4-[[(2-amino-4-oxo-3H-pyrido[2,3-d]pyrimidin-6-yl)amino]methyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H20N6O6/c21-20-25-16-13(18(30)26-20)7-12(9-23-16)22-8-10-1-3-11(4-2-10)17(29)24-14(19(31)32)5-6-15(27)28/h1-4,7,9,14,22H,5-6,8H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,23,25,26,30)/t14-/m0/s1 |
InChI-Schlüssel |
AYDSBKMPDDZABS-AWEZNQCLSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CNC2=CC3=C(NC(=NC3=O)N)N=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1=CC(=CC=C1CNC2=CC3=C(N=C2)N=C(NC3=O)N)C(=O)NC(CCC(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1CNC2=CC3=C(NC(=NC3=O)N)N=C2)C(=O)NC(CCC(=O)O)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
5-Deazaisofolic acid; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



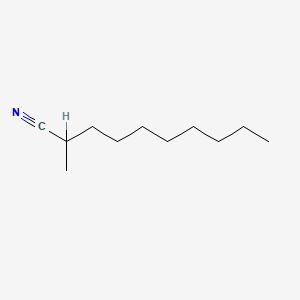
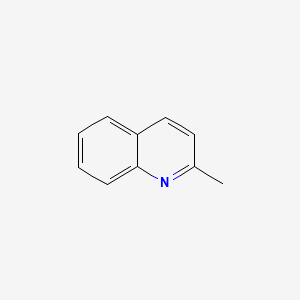
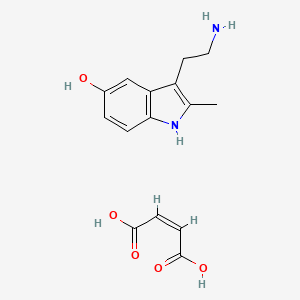
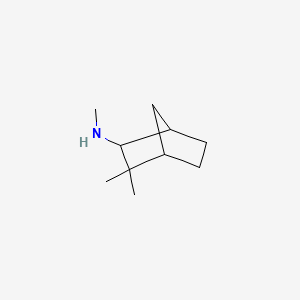
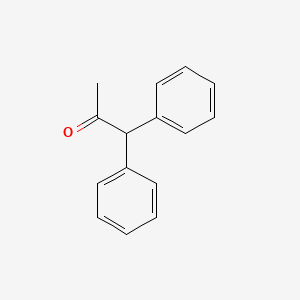
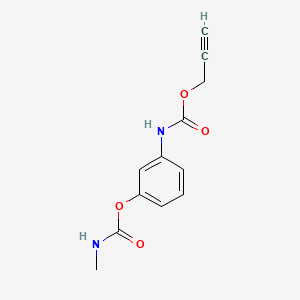
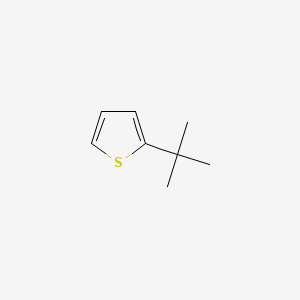
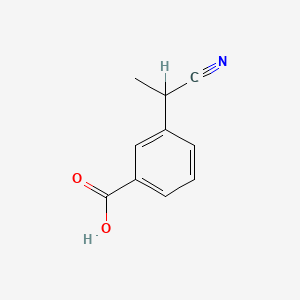
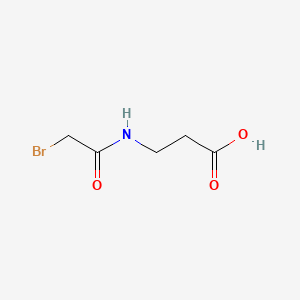
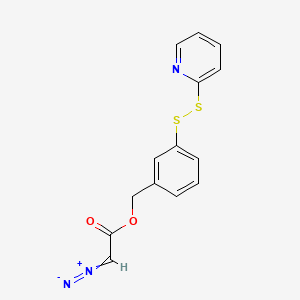
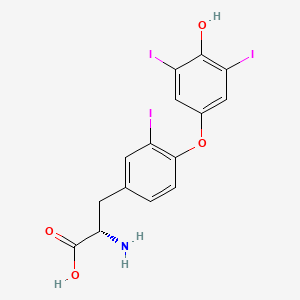
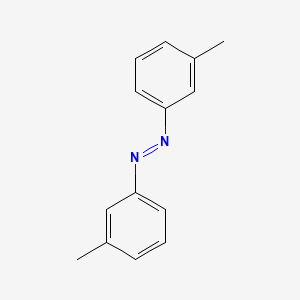
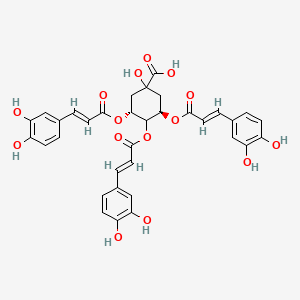
![3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide](/img/structure/B1664589.png)